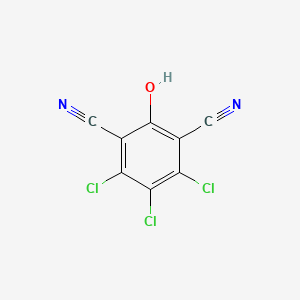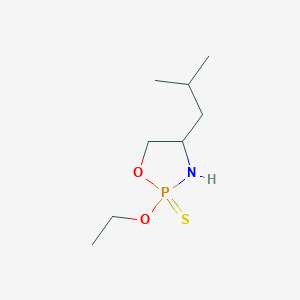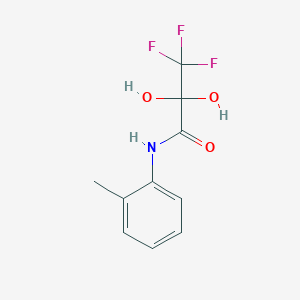
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile is a chlorinated aromatic compound. It is a derivative of chlorothalonil, a widely used fungicide. This compound is known for its significant role in various chemical and biological processes due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile typically involves the chlorination of isophthalonitrile followed by hydrolysis. One common method includes the reaction of 2,4,5,6-tetrachloroisophthalonitrile with a base to introduce the hydroxyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes followed by controlled hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various chlorinated and hydroxylated derivatives, which can be further utilized in different chemical processes .
科学的研究の応用
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its effects on microbial degradation and its role in environmental bioremediation.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the production of fungicides and other agricultural chemicals.
作用機序
The mechanism of action of 4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile involves the inhibition of glutathione-related enzymes in target organisms. This inhibition disrupts cellular respiration and leads to the death of the target organism. The compound interacts with specific molecular targets and pathways, making it effective in its applications .
類似化合物との比較
Similar Compounds
2,4,5,6-Tetrachloroisophthalonitrile: A precursor in the synthesis of 4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile.
2,4,5-Trichloro-6-hydroxybenzene-1,3-dicarbonitrile: A closely related compound with similar properties.
2,4,6-Trichloroisophthalonitrile: Another chlorinated derivative with comparable applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness in different applications make it a valuable compound in scientific research and industry .
特性
| 188962-57-4 | |
分子式 |
C8HCl3N2O |
分子量 |
247.5 g/mol |
IUPAC名 |
4,5,6-trichloro-2-hydroxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8HCl3N2O/c9-5-3(1-12)8(14)4(2-13)6(10)7(5)11/h14H |
InChIキー |
LHHIWNWVXIKFRD-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)
![1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14265171.png)

![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)

![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)
